Superior ERK Inhibition Potency Compared to MEK Inhibitor PD98059 and Structural Analogs
2-(Pyridin-2-ylamino)quinolin-8-ol (MS#479) inhibited ERK-driven luciferase activity by at least 60% at 5 µM in a cell-based assay using T-HEp3 head and neck cancer cells, demonstrating superior potency compared to the MEK inhibitor PD98059, which was ineffective at the same concentration [1]. The compound was found to be at least 10-fold more effective than PD98059 in this assay system [1]. In a direct comparison of structural analogs, the parent compound inhibited luciferase activity by at least 60%, while the three most active analogs tested achieved only ≥30% inhibition under identical conditions [1]. The most potent analog (MS#126) achieved 82% inhibition, which was slightly higher than the original compound's 75% in that specific experimental run, indicating that structural modifications can modulate activity but do not provide a clear advantage over the lead compound [1].
| Evidence Dimension | ERK-driven luciferase activity inhibition |
|---|---|
| Target Compound Data | ≥60% inhibition at 5 µM (MS#479) |
| Comparator Or Baseline | PD98059: ineffective at 5 µM; Structural analogs: ≥30% inhibition at 5 µM |
| Quantified Difference | Target compound ≥10-fold more effective than PD98059; at least 2-fold more potent than most active analogs |
| Conditions | T-HEp3 head and neck cancer cells stably transfected with ElkAD-GAL4DBD and 5X-GAL4UAS-tk-luciferase reporter; 16 hr incubation with 5 µM compound |
Why This Matters
This quantitative advantage in cellular ERK inhibition potency directly translates to a more effective disruption of uPAR/integrin signaling, a key pathway in cancer metastasis, making 2-(Pyridin-2-ylamino)quinolin-8-ol the preferred chemical tool for studying this specific mechanism.
- [1] Chaurasia P, Mezei M, Zhou MM, Ossowski L. Computer Aided Identification of Small Molecules Disrupting uPAR/α5β1- Integrin Interaction: A New Paradigm for Metastasis Prevention. PLoS ONE 4(2): e4617, 2009. Results section: 'Inhibition of ERK activity by compounds' and Figure 1B-C. View Source
